3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
説明
3-Bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a benzamide derivative featuring a chromeno[4,3-b]pyridine core substituted with a methyl group at position 4 and a ketone at position 3. The bromine atom at the meta position of the benzamide moiety contributes to its electronic and steric properties.
特性
IUPAC Name |
3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCBZRRVWYOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that falls under the category of chromeno[4,3-b]pyridines. Its unique structure, characterized by a bromine atom, a benzamide group, and a chromeno-pyridine core, positions it as a significant candidate in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of 3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Pharmacological Properties
Research indicates that compounds within the chromeno[4,3-b]pyridine class exhibit diverse pharmacological properties:
- Anti-Cancer Activity : Preliminary studies suggest that 3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-Inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : There is evidence suggesting that this compound may inhibit bacterial growth, making it a candidate for further investigation in antimicrobial drug development.
Case Studies
Several studies have highlighted the biological activity of similar compounds in the chromeno[4,3-b]pyridine family:
- Study on Cytotoxic Effects : A study demonstrated that derivatives of chromeno[4,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .
- Anti-Inflammatory Research : Another investigation into related compounds found that they effectively reduced inflammation in animal models by inhibiting key inflammatory mediators .
- Antimicrobial Screening : A screening of various chromeno-pyridine derivatives revealed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis and inhibits proliferation | |
| Anti-Inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Inhibits growth of bacteria |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| 3-bromo-N-(4-methyl-5-oxochromeno...) | Anti-Cancer | Significant cytotoxicity observed |
| N-(4-methyl-5-oxo...) | Anti-Inflammatory | Reduced cytokine levels |
| N-(4-methyl-5-oxo...) | Antimicrobial | Effective against multiple strains |
類似化合物との比較
ZINC33268577
Structure : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide .
Key Features :
- Contains a pyrido[1,2-a]pyrimidin-2-yl group instead of a chromeno-pyridine system.
- Methoxy linker enhances solubility and rotational flexibility.
Comparative Data :
| Property | Target Compound | ZINC33268577 |
|---|---|---|
| Molecular Weight | ~433.25 g/mol | 526.38 g/mol |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 5 |
| Rotatable Bonds | ~3 | 5 |
| Shape Tanimoto* | — | 0.803 (vs. tivozanib) |
| Color Tanimoto* | — | 0.256 (vs. tivozanib) |
Implications: ZINC33268577 exhibits higher molecular flexibility (5 rotatable bonds) and a larger heterocyclic system, which may improve binding to targets like VEGFR-2. However, its lower Color Tanimoto score indicates distinct electronic properties compared to tivozanib, a known kinase inhibitor .
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
Structure : Fluorinated benzamide with a methylpyridinyl group .
Key Features :
- Simpler structure lacking the chromeno-pyridine core.
- Fluorine substitution enhances electronegativity and metabolic stability.
Comparative Data :
| Property | Target Compound | Compound 35 |
|---|---|---|
| Molecular Weight | ~433.25 g/mol | 337.15 g/mol |
| H-Bond Acceptors | 4 | 3 |
| Rotatable Bonds | ~3 | 2 |
| Melting Point | Not reported | 109–111°C (analogous compound ) |
Fluorine’s electron-withdrawing effects may enhance binding specificity in kinase inhibition .
3-Bromo-N-(pyridin-2-yl)benzamide (Compound 14)
Structure : Minimalist benzamide with a pyridin-2-yl group .
Key Features :
- No fused heterocyclic system.
- High synthetic yield (73%) under metal-free conditions.
Comparative Data :
| Property | Target Compound | Compound 14 |
|---|---|---|
| Molecular Weight | ~433.25 g/mol | 277.12 g/mol |
| H-Bond Acceptors | 4 | 2 |
| Rotatable Bonds | ~3 | 2 |
| Synthetic Yield | Not reported | 73% |
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Structure: Chromeno-pyridine benzamide with a dioxopyrrolidinyl substituent . Key Features:
- Polar dioxopyrrolidinyl group enhances solubility.
- Similar chromeno-pyridine core but different substituent positioning.
Comparative Data :
| Property | Target Compound | Dioxopyrrolidinyl Analog |
|---|---|---|
| Molecular Formula | C20H14BrN2O3 | C24H17N3O5 |
| Molecular Weight | ~433.25 g/mol | 427.40 g/mol |
Implications :
The dioxopyrrolidinyl group introduces additional hydrogen-bonding sites, which could improve target engagement but may complicate blood-brain barrier penetration .
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Structure: Thieno-pyrazol core replaces chromeno-pyridine . Key Features:
- Sulfur-containing heterocycle alters electronic properties.
- Increased rigidity due to fused thieno-pyrazol system.
Implications: The thieno-pyrazol system may confer unique redox properties, making it suitable for applications in materials science or as a protease inhibitor scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
